2-Morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
2-morpholin-4-ylethyl 4-benzylsulfonylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c22-19(26-15-12-20-10-13-25-14-11-20)21-8-6-18(7-9-21)27(23,24)16-17-4-2-1-3-5-17/h1-5,18H,6-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIFFTBIPZOHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzylsulfonyl chloride and morpholine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzylsulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Triethylamine, sodium hydroxide, and other bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-Morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Morpholinopiperidine (C₉H₁₈N₂O)
- Core structure : Unsubstituted piperidine with a morpholine group directly attached at the 4-position .
- Key distinctions :
- Lacks the benzylsulfonyl and carboxylate ester groups.
- Simpler molecular architecture (MW = 170.25 g/mol) compared to the target compound.
- Applications: Primarily employed as a synthetic intermediate for nitrile- and carbazole-based compounds, such as 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile .
Benzyl 4-(2-chlorophenyl)-4-fluoropiperidine-1-carboxylate
- Core structure : Piperidine substituted at the 1-position with a benzyl carboxylate and at the 4-position with halogenated aryl groups (2-chlorophenyl and fluorine) .
- Key distinctions: Replaces the benzylsulfonyl group with a chlorofluorophenyl moiety, increasing steric bulk and altering electronic properties. The carboxylate ester is benzyl-based rather than morpholinoethyl, reducing polarity.
Physicochemical and Pharmacological Implications
| Property | This compound | 4-Morpholinopiperidine | Benzyl 4-(2-chlorophenyl)-4-fluoropiperidine-1-carboxylate |
|---|---|---|---|
| Molecular Weight | ~463.54 g/mol* | 170.25 g/mol | ~393.86 g/mol† |
| Key Substituents | Benzylsulfonyl, morpholinoethyl ester | Morpholine | Chlorofluorophenyl, benzyl ester |
| Polarity | High (due to sulfonyl and ester groups) | Moderate | Moderate (halogens increase lipophilicity) |
| Potential Applications | Enzyme inhibition, receptor modulation | Synthetic intermediate | CNS-targeting agents (inferred from halogenated aryl groups) |
* Estimated based on molecular formula C₁₈H₂₅N₂O₅S. † *Estimated based on molecular formula C₁₉H₁₈ClFNO₂.
- Solubility: The morpholinoethyl ester enhances aqueous solubility relative to the halogenated benzyl carboxylate derivative, which may favor oral bioavailability .
Biological Activity
2-Morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₉N₃O₃S
- Molecular Weight : 319.39 g/mol
The compound is hypothesized to function primarily as a modulator of neurotransmitter systems, particularly through interactions with acetylcholine receptors and possibly other G-protein coupled receptors (GPCRs). Its structure suggests potential for binding to various targets, influencing signaling pathways involved in neurological processes.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
- Anticholinergic Activity : Inhibition of acetylcholinesterase, leading to increased levels of acetylcholine, which may enhance cognitive function and memory retention .
- Neuroprotective Effects : Potential protective effects against neurodegenerative diseases by modulating cholinergic transmission .
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting a broader spectrum of biological activity .
Case Study 1: Neuroprotective Effects
A study focusing on piperidine derivatives found that compounds similar to this compound significantly inhibited acetylcholinesterase activity. This inhibition was correlated with improved cognitive performance in animal models of Alzheimer's disease, suggesting that such compounds could be developed for therapeutic use in neurodegenerative conditions .
Case Study 2: Antimicrobial Activity
Another investigation into the antimicrobial properties of piperidine derivatives revealed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the benzylsulfonyl group was noted to improve the compound's efficacy in disrupting bacterial cell wall synthesis .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the common synthetic routes for 2-morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving piperidine derivatives. A key intermediate, benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2), is coupled with sulfonyl or morpholinoethyl groups under controlled conditions. For example, coupling reactions often employ reagents like 2-(methylsulfonyl)pyrimidine-4-carboxylic acid in the presence of activating agents (e.g., EDC/HOBt). Purification involves column chromatography or recrystallization, with intermediates verified via NMR (¹H/¹³C), LC-MS, and elemental analysis .
Q. What analytical methods are recommended for assessing the purity and stability of this compound?
High-Performance Liquid Chromatography (HPLC) is standard, using a C18 column and mobile phases such as methanol/buffer mixtures (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6). Stability studies under accelerated conditions (40°C/75% RH) monitor degradation products. Purity >98% is validated via UV detection at 254 nm and comparison to reference standards .
Q. How should researchers safely handle this compound in laboratory settings?
While specific hazard data for this compound is limited, structurally related piperidine derivatives with sulfonyl groups may exhibit acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid prolonged skin contact. For spills, neutralize with inert absorbents and dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of 4-(benzylsulfonyl)piperidine intermediates?
Key factors include:
- Solvent selection : Dichloromethane or THF for solubility and inertness.
- Catalyst optimization : Triethylamine or DMAP to enhance coupling efficiency.
- Temperature control : Reactions at 0–25°C minimize side products.
For example, a 75% yield was achieved in coupling benzyl 4-(aminomethyl)piperidine-1-carboxylate with sulfonyl chlorides under N₂ atmosphere .
Q. What computational strategies are used to predict the biological activity of this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER or GROMACS) model interactions with targets like enzymes or receptors. For analogs, studies have shown that the morpholinoethyl group enhances solubility, while the benzylsulfonyl moiety influences binding affinity to sulfonamide-sensitive proteins .
Q. How can researchers resolve contradictory solubility data for this compound in aqueous buffers?
Contradictions arise from polymorphic forms or pH-dependent ionization. Techniques include:
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
- Metabolic stability : Liver microsomes (human/rat) with LC-MS/MS to measure half-life.
- Permeability : Caco-2 cell monolayers simulate intestinal absorption.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration. For related compounds, >90% plasma protein binding was observed, impacting bioavailability .
Q. How do structural modifications (e.g., substituents on the piperidine ring) affect its biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Benzylsulfonyl group : Critical for enzyme inhibition (e.g., carbonic anhydrase).
- Morpholinoethyl chain : Modulates logP and CNS penetration.
For example, replacing benzyl with 4-fluorophenylsulfonyl reduced IC₅₀ by 3-fold in enzyme assays .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Quality-by-Design (QbD) : Define Critical Process Parameters (CPPs) like reaction time and stoichiometry.
- In-line PAT tools : FTIR or Raman spectroscopy for real-time monitoring.
- Statistical optimization : Design of Experiments (DoE) to identify robust conditions .
Q. How can researchers validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink targets.
- Cellular thermal shift assays (CETSA) : Measure protein thermal stability shifts post-treatment.
- Knockout models : CRISPR/Cas9-edited cell lines to confirm on-target effects .
Notes for Methodological Rigor
- Contradictory data : Cross-validate results using orthogonal techniques (e.g., NMR for purity vs. HPLC).
- Safety : Regularly update SDS based on latest hazard assessments .
- Computational models : Calibrate force fields (e.g., GAFF) with experimental data to improve predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
